physicochemical properties of 1,5-octadiene
physicochemical properties of 1,5-octadiene
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Octadiene
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound for their work. This document summarizes key quantitative data, outlines experimental protocols for their determination, and provides visualizations of relevant chemical concepts.
Physicochemical Properties
1,5-Octadiene is an unsaturated hydrocarbon with two double bonds, making it a useful building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| IUPAC Name | octa-1,5-diene | [1][3] |
| CAS Number | 1002-34-2 | [2] |
| Appearance | Not explicitly found, but expected to be a liquid at room temperature | |
| Boiling Point | Data not available in search results | [4] |
| Melting Point | Data not available in search results | [4] |
| Density | Data not available in search results | [4] |
| Solubility | Data not available in search results | [4] |
| Refractive Index | Data not available in search results | [4] |
Note: Specific experimental values for boiling point, melting point, density, solubility, and refractive index for 1,5-octadiene were not found in the provided search results. The related compound 1,5-cyclooctadiene (B75094) has a boiling point of 149-150 °C, a melting point of -69 °C, and a density of 0.882 g/mL at 25 °C.[5]
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of a liquid organic compound such as 1,5-octadiene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] It is a crucial physical property for identification and purity assessment.[7] The Thiele tube method is a common and efficient technique that requires a small amount of sample.[8]
Thiele Tube Method [8]
-
Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid and the sealed end upwards.[8]
-
Apparatus Setup: The small test tube is attached to a thermometer using a rubber band. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure even heat distribution.[8]
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[8]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is vigorous.[8]
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[9][10]
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10][11]
-
Volume Measurement: A specific volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]
-
Mass of Container with Liquid: The combined mass of the graduated cylinder and the liquid is measured.[10][11]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[9][10]
-
Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.[11]
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) [12]
-
Sample Preparation: A dilute solution of 1,5-octadiene is prepared in a volatile solvent like dichloromethane (B109758) or hexane.[12]
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.[12]
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[12]
-
Ionization and Fragmentation: As 1,5-octadiene elutes from the column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and break into characteristic fragments.[12]
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of each fragment.[12]
Infrared (IR) Spectroscopy [12]
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[12]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.[12]
-
Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument's software automatically subtracts the background to yield the final spectrum of the compound.[12] For a diene like 1,5-octadiene, characteristic C=C stretching and =C-H bending vibrations would be expected.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy [12]
-
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.[12]
-
Analysis: The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for detailed structural elucidation.
Visualizations
The following diagrams illustrate a general workflow for chemical characterization and a representative reaction of a diene.
Caption: Workflow for the characterization of 1,5-octadiene.
Caption: Generalized reaction pathway for electrophilic addition.
References
- 1. 1,5-Octadiene | C8H14 | CID 524697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Octa-1,5-diene | C8H13+ | CID 60082219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 29801-65-8,1,5-Octadiene, (5E)- | lookchem [lookchem.com]
- 5. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. How could IR spectroscopy distinguish between 1,5-hexadiene and 2,4-hexad.. [askfilo.com]
